molecular formula C14H10ClN3O2 B5780802 2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B5780802
M. Wt: 287.70 g/mol
InChI Key: QBEHDXHXRCBGAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves condensation reactions, utilizing key functional groups to form the oxadiazole ring. For example, the synthesis of related 1,3,4-oxadiazole derivatives has been achieved through reactions involving hydrazides and carboxylic acid derivatives under various conditions to form the heterocyclic oxadiazole core (Holla et al., 2004).

Mechanism of Action

Target of Action

Similar compounds such as 2,4-dichlorophenoxyacetic acid (2,4-d) and 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol have been found to target the enzyme acetylcholinesterase . This enzyme plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system.

Mode of Action

Similar compounds like 2,4-d act by mimicking the auxin growth hormone indoleacetic acid (iaa), causing rapid, uncontrolled growth

Biochemical Pathways

A related compound, 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol, has been found to inhibit acetylcholinesterase, which could affect the cholinergic system . This could potentially lead to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous nerve impulses.

Pharmacokinetics

A related compound, 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol, has been found to have good oral bioavailability, with properties such as lipophilicity (logp), ionization constant (pka), solubility (logs), and permeability (logd) being key factors . These properties could influence the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Result of Action

Based on the potential target of action, inhibition of acetylcholinesterase could lead to an overstimulation of muscles and glands due to the accumulation of acetylcholine .

Action Environment

Factors such as ph and temperature could potentially affect the stability and activity of the compound .

properties

IUPAC Name

5-[(2-chlorophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c15-10-5-1-2-7-12(10)19-9-13-17-14(18-20-13)11-6-3-4-8-16-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEHDXHXRCBGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NC(=NO2)C3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

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